2-phenyl-1H-indole-6-carboximidamide
CAS No.: 93490-77-8
Cat. No.: VC17372785
Molecular Formula: C15H13N3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93490-77-8 |
|---|---|
| Molecular Formula | C15H13N3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 2-phenyl-1H-indole-6-carboximidamide |
| Standard InChI | InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17) |
| Standard InChI Key | DFVQESDQJCIAKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-phenyl-1H-indole-6-carboximidamide combines an indole core with strategic substituents that enhance its potential for molecular interactions. The indole nucleus consists of a bicyclic system with a benzene ring fused to a pyrrole ring, while the 2-phenyl group and 6-carboximidamide substituent introduce steric and electronic modifications.
Structural Characteristics
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Molecular Formula: C₁₅H₁₃N₃
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IUPAC Name: 2-phenyl-1H-indole-6-carboximidamide
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SMILES Notation: C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N
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InChIKey: DFVQESDQJCIAKQ-UHFFFAOYSA-N
The carboximidamide group (-C(=NH)NH₂) at position 6 is a critical functional moiety, conferring hydrogen-bonding capabilities that may facilitate interactions with biological targets .
Physicochemical Profile
The compound’s properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Phenyl-1H-Indole-6-Carboximidamide
| Property | Value |
|---|---|
| Molecular Weight | 235.28 g/mol |
| CAS Registry Number | 93490-77-8 |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 3 (NH groups) |
| Hydrogen Bond Acceptors | 3 (N atoms in imidamide) |
| Topological Polar Surface Area | 75.2 Ų |
Data derived from PubChem and computational modeling .
Biological Activities and Mechanistic Insights
Although direct studies on 2-phenyl-1H-indole-6-carboximidamide are scarce, its structural analogs provide insights into potential biological roles.
DNA Intercalation and Fluorescent Labeling
The diamidino-substituted indole derivative DAPI (4',6-diamidino-2-phenylindole) binds AT-rich DNA regions, a property attributed to its planar structure and cationic amidine groups . By analogy, the carboximidamide group in 2-phenyl-1H-indole-6-carboximidamide may enable weak DNA interactions, though its fluorescence properties remain uncharacterized .
Enzyme Inhibition
Indole derivatives often target enzymes involved in disease pathways. For instance:
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Kinase Inhibition: Indole-based compounds inhibit cyclin-dependent kinases (CDKs) and tyrosine kinases by competing with ATP binding .
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Monoamine Oxidase (MAO) Inhibition: Substituted indoles block MAO isoforms, relevant in neurodegenerative diseases .
The carboximidamide group’s ability to form hydrogen bonds could enhance affinity for enzyme active sites, suggesting potential as a kinase or protease inhibitor.
Applications in Drug Discovery and Development
The compound’s dual functionality—hydrophobic indole core and polar carboximidamide—makes it a versatile scaffold for drug design.
Lead Optimization Strategies
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Bioisosteric Replacement: Swapping the carboximidamide with guanidine or urea groups to modulate solubility and potency.
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Hybrid Molecules: Conjugating the indole core with known pharmacophores (e.g., sulfonamides) to enhance target selectivity .
Computational Modeling and SAR Studies
Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups at position 6 enhance binding to charged protein surfaces, while bulky 2-substituents improve metabolic stability .
Challenges and Future Directions
Synthetic Accessibility
Scalable synthesis remains a hurdle due to the multi-step functionalization required. Advances in catalytic C–H activation could streamline production .
Biological Profiling
Priorities include:
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In Vitro Screening: Assessing cytotoxicity, antimicrobial activity, and enzyme inhibition profiles.
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ADMET Studies: Evaluating absorption, distribution, and toxicity to guide lead optimization.
Targeted Therapeutic Areas
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Oncology: Testing against cancer cell lines with dysregulated kinase pathways.
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Infectious Diseases: Evaluating efficacy against drug-resistant bacteria and fungi.
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